Olivetonide
Description
Olivetonide (6,8-Dihydroxy-3-pentylisochromen-1-one) is a phenolic compound first identified in pomegranate (Punica granatum) peel and the lichen Hypogymnia tubulosa . Structurally, it belongs to the isochromenone class, characterized by a fused benzene and pyran ring system with hydroxyl (-OH) and pentyl (-C₅H₁₁) substituents . Its physicochemical properties include a logP (octanol-water partition coefficient) of 2.937, indicating moderate lipophilicity, and a McGowan molecular volume (McVol) of 188.38 ml/mol .
This compound is notable for its biological activities. In Hypogymnia tubulosa extracts, it contributes to antioxidant (DPPH, ABTS, CUPRAC assays), antimicrobial, and cholinesterase inhibitory effects .
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6,8-dihydroxy-3-pentylisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-2-3-4-5-11-7-9-6-10(15)8-12(16)13(9)14(17)18-11/h6-8,15-16H,2-5H2,1H3 |
InChI Key |
FIMFRMRZGBUYMV-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
Canonical SMILES |
CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Ecological Insights
- Structural Impact on Bioactivity: this compound’s isochromenone ring enhances radical scavenging capacity compared to linear-chain phenolics like olivetol . The pentyl chain may facilitate interactions with hydrophobic microbial membranes .
- Ecological Roles: In pomegranate peel, this compound is part of a flavonoid-rich defense system against UV stress and pathogens . In H. tubulosa, it contributes to lichen survival in harsh environments .
- Analytical Differentiation : UHPLC-QTOF-MS profiling distinguishes this compound (retention time: ~12.5 min; [M-H]⁻ m/z 263.08) from thymol (shorter retention time; m/z 149.06) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
